4-Hydroxybutyl 4-hydroxybutanoate

Vue d'ensemble

Description

4-Hydroxybutyl 4-hydroxybutanoate is a useful research compound. Its molecular formula is C8H16O4 and its molecular weight is 176.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Hydroxybutyl 4-hydroxybutanoate (4-HHB) is a compound of increasing interest in the fields of biochemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and implications for health and disease.

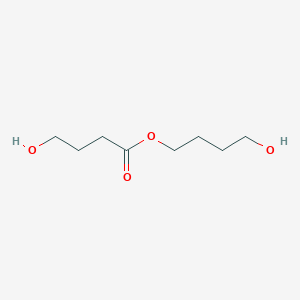

Chemical Structure and Properties

This compound is an ester derivative of butyric acid, characterized by the presence of hydroxyl groups on both the butyl and butanoate moieties. Its chemical structure can be represented as follows:

This structure plays a crucial role in its biological activity, influencing its solubility, stability, and interaction with biological targets.

Antimicrobial Properties

Research indicates that hydroxylated derivatives of butyrate, including 4-HHB, can induce the expression of antimicrobial peptides (AMPs). A study demonstrated that sodium 4-hydroxybutyrate effectively upregulated AMPs in murine bone marrow-derived macrophages through a mechanism independent of histone deacetylase inhibition. This suggests that 4-HHB may enhance the innate immune response, providing a protective effect against bacterial infections, particularly in implanted biomaterials .

The biological activity of 4-HHB is thought to involve several mechanisms:

- Histone Modification : By acting as a histone deacetylase inhibitor, it may influence gene expression related to immune responses.

- Metabolic Regulation : As a short-chain fatty acid (SCFA), it may play a role in modulating energy metabolism in various tissues, including the brain.

- Cell Signaling : The compound might interact with specific receptors or signaling pathways that regulate inflammation and cellular stress responses.

Case Study: Antimicrobial Activity

In vitro experiments demonstrated that functionalizing biomaterials with hydroxylated derivatives like 4-HHB significantly enhanced their resistance to bacterial contamination. This was attributed to increased production of AMPs by host cells, suggesting potential applications in medical implants and wound healing .

Study on Neuroprotection

While specific studies on 4-HHB are still emerging, related compounds have shown promise in protecting neuronal circuits during metabolic disturbances. This highlights the potential for developing therapeutic strategies targeting metabolic pathways using compounds like 4-HHB .

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Neuroprotective | Histone modification, Metabolic regulation |

| Sodium Butyrate | Antimicrobial, Anti-inflammatory | Histone deacetylase inhibition |

| D-β-Hydroxybutyrate | Neuroprotective | Energy metabolism modulation |

Applications De Recherche Scientifique

Applications in Biochemistry

- Biodegradable Polymers : One of the most significant applications of 4-Hydroxybutyl 4-hydroxybutanoate is in the production of biodegradable polymers. These polymers are increasingly relevant due to environmental concerns regarding plastic waste. For instance, poly(4-hydroxybutyrate) (P4HB), a polymer derived from 4-hydroxybutanoic acid, exhibits excellent biodegradability and biocompatibility, making it suitable for medical applications such as sutures and drug delivery systems .

- Drug Delivery Systems : The biocompatibility of P4HB allows it to be used in drug delivery systems where controlled release of therapeutic agents is crucial. Research has demonstrated that P4HB can be engineered to release drugs over extended periods, enhancing therapeutic efficacy while minimizing side effects .

Applications in Materials Science

- Adhesives and Coatings : this compound can be utilized as a feedstock for the synthesis of adhesives and coatings due to its ability to form homopolymers and copolymers with various monomers. These materials exhibit properties such as improved adhesion, weatherability, and scratch resistance, making them suitable for industrial applications .

- Crosslinking Agents : In polymer chemistry, this compound serves as a crosslinking agent that enhances the mechanical properties of polymers. By incorporating it into polymer matrices, manufacturers can improve the durability and stability of products used in construction and automotive industries .

Case Study 1: Biodegradable Sutures

A study published in Frontiers in Bioengineering and Biotechnology highlighted the use of P4HB-based sutures in surgical applications. These sutures demonstrated not only high elasticity but also effective biodegradation rates conducive to tissue healing without the need for surgical removal .

Case Study 2: Drug Delivery Systems

Research conducted by Tepha Inc. investigated the use of P4HB as a scaffold for drug delivery systems. The study showed that scaffolds made from P4HB could effectively deliver anti-cancer drugs over prolonged periods, significantly improving patient outcomes in clinical settings .

Propriétés

IUPAC Name |

4-hydroxybutyl 4-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c9-5-1-2-7-12-8(11)4-3-6-10/h9-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPPRZUFSHDVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOC(=O)CCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.